(5-Chlorobenzo[b]thiophen-2-yl)boronic acid (5-Chlorobenzo[b]thiophen-2-yl)boronic acid
Brand Name: Vulcanchem
CAS No.: 867381-22-4
VCID: VC2850112
InChI: InChI=1S/C8H6BClO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,11-12H
SMILES: B(C1=CC2=C(S1)C=CC(=C2)Cl)(O)O
Molecular Formula: C8H6BClO2S
Molecular Weight: 212.46 g/mol

(5-Chlorobenzo[b]thiophen-2-yl)boronic acid

CAS No.: 867381-22-4

Cat. No.: VC2850112

Molecular Formula: C8H6BClO2S

Molecular Weight: 212.46 g/mol

* For research use only. Not for human or veterinary use.

(5-Chlorobenzo[b]thiophen-2-yl)boronic acid - 867381-22-4

Specification

CAS No. 867381-22-4
Molecular Formula C8H6BClO2S
Molecular Weight 212.46 g/mol
IUPAC Name (5-chloro-1-benzothiophen-2-yl)boronic acid
Standard InChI InChI=1S/C8H6BClO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,11-12H
Standard InChI Key YNTMDEYDNLWCLF-UHFFFAOYSA-N
SMILES B(C1=CC2=C(S1)C=CC(=C2)Cl)(O)O
Canonical SMILES B(C1=CC2=C(S1)C=CC(=C2)Cl)(O)O

Introduction

Chemical Identity and Structure

(5-Chlorobenzo[b]thiophen-2-yl)boronic acid is a white to off-white crystalline solid characterized by a benzothiophene core with a chlorine substituent at the 5-position and a boronic acid group at the 2-position. The compound's chemical identity is well-established through various analytical parameters that uniquely identify it in chemical databases and literature.

Identification Parameters

The compound is precisely defined through multiple chemical identifiers as outlined in the table below:

ParameterValue
CAS Number867381-22-4
Molecular FormulaC₈H₆BClO₂S
Molecular Weight212.46 g/mol
IUPAC Name(5-chloro-1-benzothiophen-2-yl)boronic acid
Standard InChIInChI=1S/C8H6BClO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,11-12H
Standard InChIKeyYNTMDEYDNLWCLF-UHFFFAOYSA-N
SMILES NotationB(C1=CC2=C(S1)C=CC(=C2)Cl)(O)O
PubChem Compound ID60139756

These identification parameters provide unambiguous reference points for researchers working with this compound, enabling precise communication and database searches .

Structural Characteristics

The structural backbone of (5-Chlorobenzo[b]thiophen-2-yl)boronic acid consists of a benzothiophene ring system with strategically positioned functional groups. The benzothiophene core comprises a benzene ring fused with a thiophene ring, creating a bicyclic heterocyclic system. The chlorine substituent at position 5 of the benzene portion and the boronic acid group at position 2 of the thiophene ring give this molecule its distinctive chemical properties and reactivity profile .

Physical and Chemical Properties

Understanding the physical and chemical properties of (5-Chlorobenzo[b]thiophen-2-yl)boronic acid is essential for its effective utilization in research and synthetic applications. These properties determine its handling characteristics, reactivity, and compatibility with various reaction conditions.

Physical Properties

The compound exists as a solid at room temperature with specific solubility characteristics that influence its application in chemical synthesis:

PropertyDescription
Physical StateWhite to off-white crystalline solid
SolubilitySoluble in organic solvents (DMSO, DMF, acetonitrile); low water solubility
StabilityRelatively stable; avoid strong oxidizing agents and high temperatures
Storage Recommendation-20°C for optimal preservation

The compound's limited water solubility is typical of many boronic acids, which generally favor organic solvents for dissolution .

Chemical Reactivity

As a boronic acid derivative, this compound exhibits reactivity patterns characteristic of arylboronic acids. The boronic acid moiety (B(OH)₂) serves as a nucleophilic center that can participate in various transformations:

  • Forms reversible covalent bonds with diols, saccharides, and proteins

  • Undergoes transmetallation in the presence of transition metal catalysts

  • Participates in nucleophilic substitution reactions

  • Can be converted to other boron derivatives such as trifluoroborates or MIDA boronates

The chlorine substituent provides an additional reactive site for potential functionalization, while the thiophene ring contributes to the compound's electronic properties and coordination potential .

Synthesis Methods

The preparation of (5-Chlorobenzo[b]thiophen-2-yl)boronic acid typically follows established synthetic routes for arylboronic acids, with modifications to accommodate the heterocyclic nature of the benzothiophene core.

Synthetic RouteDescription
Halogen-Metal ExchangeReaction of aryl halides with organolithium reagents followed by treatment with borate esters
Direct BorylationTransition metal-catalyzed C-H borylation using bis(pinacolato)diboron (B₂pin₂)
Miyaura BorylationPalladium-catalyzed cross-coupling of aryl halides with bis(pinacolato)diboron
Hydrolysis of Boronic EstersConversion of boronic esters to boronic acids using aqueous acid or base

Applications in Research and Chemical Synthesis

(5-Chlorobenzo[b]thiophen-2-yl)boronic acid has found utility across various domains of chemical research, particularly in synthetic organic chemistry and materials science.

Suzuki-Miyaura Cross-Coupling

The most prominent application of this boronic acid is in Suzuki-Miyaura cross-coupling reactions, where it serves as a nucleophilic partner for carbon-carbon bond formation:

  • Enables selective functionalization of the benzothiophene core at the 2-position

  • Allows for the construction of complex heterocyclic systems with potential biological activity

  • Provides a means for late-stage diversification in drug discovery pipelines

  • Facilitates the synthesis of extended π-conjugated systems for materials applications

The reaction typically proceeds under palladium catalysis with aryl or heteroaryl halides as electrophilic coupling partners.

Organometallic Catalyst Development

The compound can serve as a ligand precursor for the development of novel organometallic catalysts:

  • Coordination through the boronic acid and sulfur functionalities

  • Formation of metal complexes with unique catalytic properties

  • Generation of heterogeneous catalytic systems through immobilization

These applications leverage the compound's ability to form coordination bonds with transition metals through both the boronic acid moiety and the thiophene sulfur.

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